molecular formula C19H15F3N2O2 B5161436 1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No.: B5161436
M. Wt: 360.3 g/mol
InChI Key: GYPAFXSHDXKBCP-UHFFFAOYSA-N
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Description

1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound featuring a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydro-pyridoindole structure

Preparation Methods

The synthesis of 1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Cyclization and Functionalization: The final steps involve cyclization reactions to form the tetrahydro-pyridoindole structure and subsequent functionalization to introduce the carboxylic acid group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where boronic acids are used to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Material Sciences: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: Researchers investigate its effects on cellular processes and its potential as a tool for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, and proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The indole core can bind to specific receptors, modulating their activity and influencing various signaling pathways. This compound’s ability to form hydrogen bonds and π-π interactions further contributes to its biological activity.

Comparison with Similar Compounds

Similar compounds to 1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid include other indole derivatives and trifluoromethyl-substituted compounds. Some examples are:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2/c20-19(21,22)11-7-5-10(6-8-11)16-17-13(9-15(24-16)18(25)26)12-3-1-2-4-14(12)23-17/h1-8,15-16,23-24H,9H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPAFXSHDXKBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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